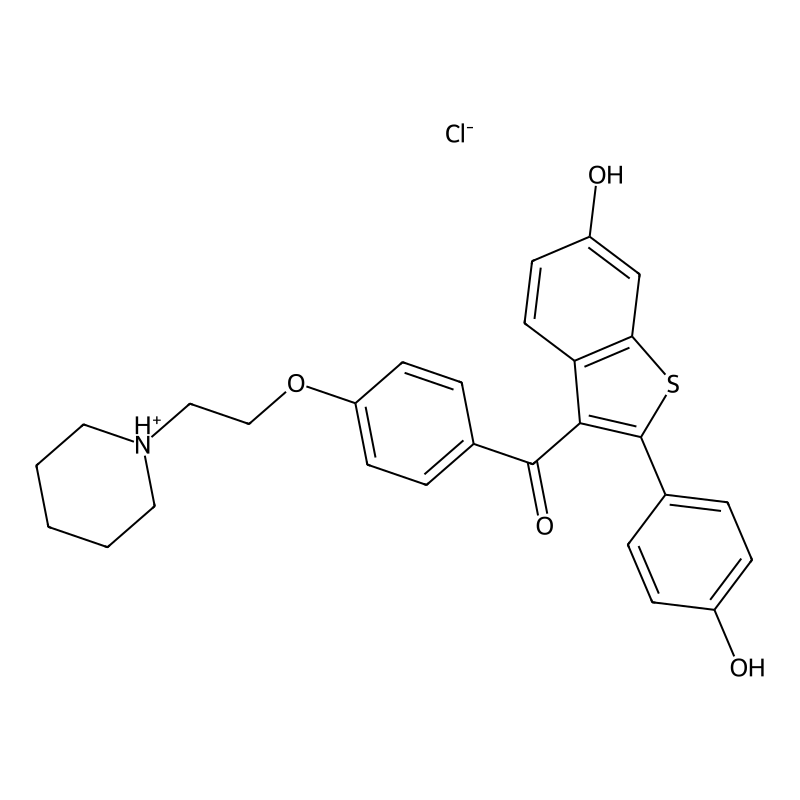

Raloxifene Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.12e-04 g/L

Synonyms

Canonical SMILES

Raloxifene Hydrochloride is a second-generation selective estrogen receptor modulator (SERM) belonging to the benzothiophene class. It is functionally distinct from first-generation SERMs like Tamoxifen, mediating anti-estrogenic effects in breast and uterine tissues while exhibiting estrogenic effects on bone and lipid metabolism. This tissue-specific activity profile makes it a critical tool for research in osteoporosis, breast cancer, and other estrogen-dependent pathways where uterine stimulation is an undesirable confounding variable. As the hydrochloride salt, this form is selected for its physicochemical properties that are advantageous for consistent formulation and handling in research settings.

Substituting Raloxifene Hydrochloride with its free base or with Tamoxifen can lead to significant experimental variability and invalid conclusions. The hydrochloride salt form offers distinct solubility and handling characteristics compared to the free base, which can be critical for achieving reproducible concentrations in aqueous-based assays. More importantly, Raloxifene and Tamoxifen exhibit fundamentally different mechanisms and tissue-specific effects. While both act as antagonists in breast tissue, Tamoxifen is a partial agonist in the uterus, a property linked to an increased risk of endometrial hyperplasia and cancer. Raloxifene Hydrochloride, in contrast, acts as a pure antagonist in the uterus, making it the appropriate choice for studies where uterine effects must be minimized or excluded. This functional difference is not a minor variation but a critical mechanistic divergence that dictates their suitability for specific biological models and research questions.

References

- [2] Alam, M. S., et al. Solubility and solution thermodynamics of raloxifene hydrochloride in various (DMSO + water) compositions. Journal of Molecular Liquids, 371, 121111 (2023).

- [3] Pixorize. Raloxifene and Tamoxifen Mnemonic for USMLE. Accessed April 2024.

- [4] El-Gharbia, S., et al. The effect of tamoxifen and raloxifene on estrogen metabolism and endometrial cancer risk. Hormones and Cancer, 4(2), 99-108 (2013).

- [5] Feaster, R., & Golden, K. E. Raloxifene vs. Tamoxifen: 6 Ways These Breast Cancer Medications Compare and How to Choose. GoodRx Health. (2023).

- [6] Jordan, V. C. Study of Tamoxifen and Raloxifene – Knowledge and References. Climacteric, 22(5), 533-534 (2019).

- [7] Vertex AI Search Result Summary.

Superior Aqueous System Handling: Enhanced Solubility of the Hydrochloride Salt

Raloxifene Hydrochloride is classified as very slightly soluble in water, whereas the free base is practically insoluble. Datasheets for the hydrochloride salt report solubility of approximately 0.3 mg/mL in a 1:2 DMSO:PBS (pH 7.2) solution, a common vehicle for cell-based assays. Other studies report its solubility in distilled water (pH 6.8) at 24.0 µg/mL. This quantifiable solubility in aqueous systems is a direct advantage of the salt form, facilitating the preparation of stock solutions and ensuring reproducible dosing in experimental setups compared to the less soluble free base.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Soluble at ~24.0 µg/mL in water (pH 6.8) and ~0.3 mg/mL in DMSO/PBS buffer. |

| Comparator Or Baseline | Raloxifene free base (practically insoluble in water). |

| Quantified Difference | Qualitatively and quantitatively higher solubility in aqueous media. |

| Conditions | Standard laboratory conditions (room temperature, various aqueous buffers). |

This improved solubility is critical for avoiding compound precipitation and ensuring accurate, reproducible concentrations in cell culture media and other aqueous research systems.

Distinct Biological Mechanism: Uterine Tissue Antagonism vs. Tamoxifen's Agonism

The primary differentiator from Tamoxifen is Raloxifene's effect on uterine tissue. In endometrial cancer cell lines (Ishikawa cells), Tamoxifen treatment significantly increases the formation of carcinogenic estrogen metabolites and DNA adducts. In contrast, Raloxifene has a minimal or neutral effect on these genotoxic pathways. This is because Tamoxifen acts as a partial agonist on the estrogen receptor in the endometrium, leading to tissue stimulation, whereas Raloxifene acts as an antagonist. This makes Raloxifene Hydrochloride the required tool for isolating anti-estrogenic effects in breast or bone models without introducing the confounding variable of uterine stimulation.

| Evidence Dimension | Uterine Endometrial Tissue Effect |

| Target Compound Data | Antagonist activity; does not stimulate uterine lining or increase risk of endometrial hyperplasia. |

| Comparator Or Baseline | Tamoxifen (Partial agonist activity; stimulates uterine lining and increases risk of endometrial hyperplasia/cancer). |

| Quantified Difference | Opposite mechanism of action in uterine tissue (antagonist vs. partial agonist). |

| Conditions | In vitro (e.g., Ishikawa cells) and in vivo models. |

For any research not specifically studying uterine agonism, using Raloxifene Hydrochloride prevents misleading data and off-target effects inherent to Tamoxifen use.

Processability and Stability: Crystalline Solid Form with Defined Thermal Properties

Raloxifene Hydrochloride is supplied as a crystalline solid with a defined melting point, typically reported in the range of 250-269°C. This high degree of crystallinity provides superior thermal and chemical stability for long-term storage and handling compared to amorphous forms or the free base, which may have lower and less defined melting points. Forced degradation studies show Raloxifene Hydrochloride is stable against basic hydrolysis, thermal stress (80°C for 24h), and photolytic degradation, with susceptibility primarily to acidic hydrolysis and oxidation. This well-characterized stability profile is essential for ensuring material integrity and reproducibility in research protocols.

| Evidence Dimension | Melting Point / Thermal Stability |

| Target Compound Data | Sharp melting point ~250-269°C. |

| Comparator Or Baseline | Amorphous forms or free base (often have lower, less defined thermal transition points). |

| Quantified Difference | Higher, well-defined melting point indicating greater lattice energy and thermal stability. |

| Conditions | Differential Scanning Calorimetry (DSC) and forced degradation studies. |

The defined crystalline structure and high thermal stability of the hydrochloride salt ensure consistent material properties, reliable weighing, and better shelf-life, which are critical for experimental reproducibility.

In Vitro Models Requiring Uterine-Neutral ER Modulation

For studies using estrogen-responsive cell lines (e.g., breast cancer lines like MCF-7) where the goal is to assess ER antagonism without the off-target uterine agonist effects, Raloxifene Hydrochloride is the appropriate choice over Tamoxifen. Its defined solubility profile facilitates the creation of stable, accurate concentrations in cell culture media.

Comparative SERM Mechanism-of-Action Studies

When investigating the differential effects of SERMs on gene expression or cell signaling, Raloxifene Hydrochloride serves as the essential comparator to Tamoxifen. Its clear antagonist profile in uterine tissue provides a clean baseline to dissect the consequences of Tamoxifen's partial agonism.

Development of Formulations for Osteoporosis Research Models

In preclinical models of postmenopausal osteoporosis, Raloxifene Hydrochloride is used to study estrogenic effects on bone preservation. The use of the well-characterized, stable hydrochloride salt is critical for developing reproducible oral or parenteral formulations for animal studies, ensuring consistent dosing and pharmacokinetic profiling.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

143-147 °C

Crystals from methanol/water; mp: 258 °C; UV max (ethanol): 286 nm (epsilon 32800). Freely soluble in dimethylsulfoxide; sparingly soluble in methanol; slightly soluble in alcohol; very slightly soluble in water, isopropyl alcohol, octanol. Practically insoluble in ether, ethyl acetate /Raloxifene hydrochloride/

143 - 147 °C

UNII

Related CAS

GHS Hazard Statements

H351 (83.58%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (97.01%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H400 (77.61%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (80.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (10.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Evista is indicated for the treatment and prevention of osteoporosis in post-menopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated. When determining the choice of Evista or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits.

Raloxifene is indicated for the treatment and prevention of osteoporosis in postmenopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated. When determining the choice of raloxifene or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits.

NCI Cancer Drugs

US Brand Name(s): Evista

FDA Approval: Yes

Raloxifene hydrochloride is approved to prevent : Breast cancer. It is used to decrease the chance of invasive breast cancer in postmenopausal women who have a high risk for developing the disease or who have osteoporosis.

Raloxifene hydrochloride is also approved to prevent and treat: Osteoporosis in postmenopausal women.

Raloxifene hydrochloride is also being studied in the treatment of other types of cancer.

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Raloxifene is included in the database.

Evista is indicated for the treatment and prevention of osteoporosis in postmenopausal women. /Included in US product label/

Evista is indicated for the reduction in risk of invasive breast cancer in postmenopausal women with osteoporosis. /Included in US product label/

For more Therapeutic Uses (Complete) data for Raloxifene (14 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

Mechanism of Action

Bone remodeling is controlled by the actions of bone-degrading osteoclasts and bone-forming osteoblasts (OBs). Aging and loss of estrogen after menopause affects bone mass and quality. Estrogen therapy, including selective estrogen receptor modulators (SERMs), can prevent bone loss and increase bone mineral density in post-menopausal women. Although investigations of the effects of estrogen on osteoclast activity are well advanced, the mechanism of action of estrogen on OBs is still unclear. The proline-rich tyrosine kinase 2 (Pyk2) is important for bone formation and female mice lacking Pyk2 (Pyk2-KO) exhibit elevated bone mass, increased bone formation rate and reduced osteoclast activity. Therefore, in the current study, we examined the role of estrogen signaling on the mechanism of action of Pyk2 in OBs. As expected, Pyk2-KO OBs showed significantly higher proliferation, matrix formation, and mineralization than WT OBs. In addition we found that Pyk2-KO OBs cultured in the presence of either 17beta-estradiol (E2) or raloxifene, a SERM used for the treatment of post-menopausal osteoporosis, showed a further robust increase in alkaline phosphatase (ALP) activity and mineralization. We examined the possible mechanism of action and found that Pyk2 deletion promotes the proteasome-mediated degradation of estrogen receptor a (ERa), but not estrogen receptor beta (ERbeta). As a consequence, E2 signaling via ERbeta was enhanced in Pyk2-KO OBs. In addition, we found that Pyk2 deletion and E2 stimulation had an additive effect on ERK phosphorylation, which is known to stimulate cell differentiation and survival. Our findings suggest that in the absence of Pyk2, estrogen exerts an osteogenic effect on OBs through altered ERalpha and ERbeta signaling. Thus, targeting Pyk2, in combination with estrogen or raloxifene, may be a novel strategy for the prevention and/or treatment of bone loss diseases.

The estrogenic character of tamoxifen and raloxifene was studied on three different genes, an ERE-reporter construct and two endogenous genes, sex hormone binding globulin (SHBG) and pS2, in two variants of the human liver carcinoma cell line HepG2. On the ERE-reporter construct and the pS2 gene both tamoxifen and raloxifene acted as pure estrogen antagonists, whereas on the SHBG gene they functioned as partial estrogens/antiestrogens at concentrations below 1 uM and as full "agonists" at concentrations higher than 1 microM. The fold stimulatory effect of tamoxifen and raloxifene on SHBG protein expression was similar in the estrogen receptor (ER) expressing HepG2 cells (HepER3) and the parental non-ER expressing HepG2 cells at concentrations above 1 uM. In contrast, the 17beta-estradiol analogue moxestrol stimulated SHBG expression only in the HepER3 cells. Both tamoxifen and raloxifene had an additive effect to estrogen receptor-dependent SHBG gene expression in the HepER3 cells in the presence of saturating concentrations of moxestrol. However, a significant difference was observed in that a much higher concentration of moxestrol was required to see an additive effect of raloxifene compared to tamoxifen. The cytokine IL1-beta completely blocked the tamoxifen-dependent induction of SHBG gene expression in HepER3 cells, but only partly blocked the effect of moxestrol mediated by the ER. In conclusion, our results suggest that the mechanism for the liver-selective "estrogenic" character of tamoxifen and raloxifene is mediated by a non-ER dependent pathway.

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Raloxifene predominantly undergoes fecal excretion, with less than 0.2% of the dose being excreted in the urine as unchanged form of the compound and less than 6% of the dose being excreted as glucuronide conjugates. Co-administration with [cholestyramine], a bile acid sequestrant, was shown to reduce the enterohepatic recycling of raloxifene by 60%.

Following oral administration of single doses randing from 30 to 150 mg in postmenopausal women, the volume of distribution was about 2348 L/kg. Following oral administration of multiple doses, the value increased to 2853 L/kg. Raloxifene is widely distributed in the tissues. It is not known whether raloxifene is excreted in human milk.

Following intravenous administration, raloxifene was shown to be cleared at a rate approximating hepatic blood flow. The apparent oral clearance is reported to be 44.1 L/kgxhr. The clearance can range from 40 to 60L/kgxhr following chronic dosing. In healthy postmenopausal women receiving multiple oral dose, the mean clearance was 47.4 L/kgxhr. Apparent clearance can be reduced by 56% in patients with hepatic impairment.

It is not known whether raloxifene crosses the human placenta. The molecular weight (about 474 for the free base) and the long elimination half life suggest that the drug will cross to the embryo-fetus. However, the high plasma protein binding might limit the exposure.

Raloxifene undergoes extensive first-pass glucuronidation and enterohepatic circulation, and peak plasma concentrations of the glucuronide conjugates of raloxifene are achieved more rapidly than peak plasma concentrations of the parent drug. Following oral administration of a single 120- or 150-mg dose of raloxifene hydrochloride, peak plasma concentrations of raloxifene and its glucuronide conjugates are achieved at 6 and 1 hour, respectively. Plasma concentrations of raloxifene's glucuronide conjugates exceed those of the parent drug, and the time to achieve maximum concentrations of the drug and glucuronide metabolites depends on the extent and rate of systemic interconversion and enterohepatic circulation. Following oral administration of radiolabeled raloxifene, less than 1% of total circulating radiolabeled material in plasma represented parent drug.

The apparent volume of distribution following oral administration of single doses of raloxifene hydrochloride 30-150 mg is 2348 L/kg, suggesting extensive tissue distribution. The volume of distribution reportedly is not dose dependent over a dosage range of 30-150 mg daily.

Raloxifene is excreted principally in feces as unabsorbed drug and via biliary elimination as glucuronide conjugates, which subsequently are metabolized by bacteria in the GI tract to the parent drug. Following oral administration, less than 6 or 0.2% of a raloxifene dose is excreted as glucuronide conjugates or parent drug, respectively, in urine.

For more Absorption, Distribution and Excretion (Complete) data for Raloxifene (11 total), please visit the HSDB record page.

Metabolism Metabolites

Biotransformation and disposition of raloxifene in humans have been determined following oral administration of (14)C-labeled raloxifene. Raloxifene undergoes extensive first-pass metabolism to the glucuronide conjugates: raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6, 4'-diglucuronide. No other metabolites have been detected, providing strong evidence that raloxifene is not metabolized by cytochrome P450 pathways. Unconjugated raloxifene comprises less than 1% of the total radiolabeled material in plasma. The terminal log-linear portions of the plasma concentration curves for raloxifene and the glucuronides are generally parallel. This is consistent with interconversion of raloxifene and the glucuronide metabolites.

Raloxifene undergoes extensive first-pass metabolism to the glucuronide conjugates raloxifene 4'-glucuronide, 6-glucuronide, and 6,4'-diglucuronide. Metabolism of raloxifene does not appear to be mediated by cytochrome P-450 enzymes, since metabolites other than glucuronide conjugates have not been identified.

Raloxifene has known human metabolites that include [2-(3,4-dihydroxyphenyl)-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone, Raloxifene 6-O-glucuronide, and [6,7-Dihydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene-3-yl][4-(2-piperidinoethoxy)phenyl]methanone.

Associated Chemicals

Wikipedia

FDA Medication Guides

RALOXIFENE HYDROCHLORIDE

TABLET; ORAL

TABLET;ORAL

LILLY

09/13/2007

06/27/2018

Drug Warnings

Use of raloxifene did not affect the risk of coronary events in a study in postmenopausal women with coronary heart disease (CHD) or risk factors for CHD (RUTH study). In the STAR study, the incidence of ischemic heart disease (i.e., myocardial infarction, severe angina, acute ischemic syndrome) in those receiving raloxifene was similar to the incidence in those receiving tamoxifen.

The percentage of sexually active women was lower with raloxifene compared with tamoxifen at nearly every assessment point over the 5-year study duration; among sexually active women, there were increased reports of difficulty with sexual arousal, interest and enjoyment in women receiving raloxifene.

Syncope or development of a varicose vein condition1 has occurred in up to 2.3% of patients receiving raloxifene in clinical studies. In clinical trials, peripheral edema occurred in up to 14.1% of raloxifene-treated women.

For more Drug Warnings (Complete) data for Raloxifene (25 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of raloxifene at steady-state averages 32.5 hours (range: 15.8-86.6 hours).

Raloxifene and its glucuronide conjugates are interconverted by reversible systemic metabolism and enterohepatic cycling, thereby prolonging its plasma elimination half-life to 27.7 hours after oral dosing.

Use Classification

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation ... C. D. Jones, European Patent Office patent 62503; idem, United States of America patent 4418068 (1982, 1983 both to Lilly).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. /Raloxifene hydrochloride/

Interactions

Concomitant administration of raloxifene and ampicillin results in a 28% decrease in peak plasma concentration and a 14% decrease in the extent of absorption of raloxifene. These changes in raloxifene absorption are consistent with decreased enterohepatic cycling associated with a reduction of enteric bacteria. Because systemic exposure and the elimination rate of raloxifene are not affected, raloxifene may be given concomitantly with ampicillin. In raloxifene-treated women with osteoporosis, concomitant administration of amoxicillin did not affect the plasma concentrations of raloxifene. Raloxifene may be given concomitantly with amoxicillin.

While the effect of long-term administration of raloxifene in conjunction with warfarin has not been studied and the drug reportedly does not affect the protein binding of the anticoagulant, concomitant administration of single doses of raloxifene and warfarin has resulted in a 10% decrease in prothrombin time compared with administration of warfarin alone. In raloxifene-treated women with osteoporosis, concomitant administration of warfarin did not affect the plasma concentrations of raloxifene. If the drugs are used concomitantly, the patient and prothrombin time should be monitored closely and the dosage of the anticoagulant adjusted accordingly.

Administration of cholestyramine and raloxifene results in a 60% decrease in the absorption and enterohepatic cycling of raloxifene. The manufacturer states that raloxifene should not be administered with cholestyramine. Although not studied specifically, other anion-exchange resins would also be expected to decrease the absorption and enterohepatic cycling of raloxifene.

Raloxifene is more than 95% bound to plasma proteins. The manufacturer states that concomitant administration of raloxifene with other highly protein-bound drugs is not expected to affect the plasma concentrations of raloxifene. In raloxifene-treated women with osteoporosis, concomitant administration of other highly protein-bound drugs (eg, gemfibrozil) did not affect the plasma concentrations of raloxifene. Raloxifene reportedly does not affect the protein binding of phenytoin, tamoxifen, or warfarin in vitro. The manufacturer states that caution is advised if raloxifene is used concomitantly with other highly protein-bound drugs such as diazepam, diazoxide, or lidocaine.

Stability Shelf Life

Dates

Cardiovascular effects of raloxifene hydrochloride.

Saitta A(1), Morabito N, Frisina N, Cucinotte D, Corrado F, D/'Anna R, Altavilla

D, Squadrito G, Minutoli L, Arcoraci V, Cancellieri F, Squadrito F.

Author information:

(1)Department of Internal Medicine, School of Medicine, University of Messina,

Italy.

Raloxifene hydrochloride binds to the estrogen receptor and shows

tissue-selective effects; thus, it belongs to a class of drugs recently described

as selective estrogen receptor modulators (SERMs). Tissue selectivity of

raloxifene may be achieved through several mechanisms: the ligand structure,

interaction of the ligand with different receptor subtypes in various tissues,

and intracellular events after ligand binding. Raloxifene has estrogen-agonist

effects on bone and lipids and estrogen antagonist effects on the breast and

uterus. In addition to its well established effects on osteoporosis, recent

preclinical and clinical findings suggest that raloxifene also possesses

beneficial effects on the cardiovascular system. These findings indicated that

raloxifene may have cardioprotective properties without an increased risk of

cancer or other side effects. Raloxifene has been shown to reduce total and

low-density lipoprotein cholesterol concentrations in plasma, an effect similar

to that produced by estrogens. Unlike estrogens, however, raloxifene does not

increase high-density lipoprotein cholesterol and triglyceride levels in plasma.

Endothelium is thought to play an important role in the genesis of

atherosclerosis. Several lines of evidence suggest that an intervention with

endothelial function might influence the progression of coronary disease and the

incidence of cardiovascular events. Raloxifene increases the nitric

oxide/endothelin-1 ratio, and improves endothelium-dependent vasomotion in

post-menopausal women to the same extent as estrogens. Furthermore, in two

randomized trials on post-menopausal women raloxifene reduced homocysteine

levels, another independent risk factor for the development of cardiovascular

disease. Although estrogens remain the drugs of choice in the hormonal therapy of

most postmenopausal women, raloxifene may represent and alternative in women who

are at risk of coronary artery disease.

2. Ann Intern Med. 1999 Mar 2;130(5):431-9.

Clinical effects of raloxifene hydrochloride in women.

Khovidhunkit W(1), Shoback DM.

Author information:

(1)University of California, San Francisco, and Veterans Affairs Medical Center,

94121, USA.

PURPOSE: To review clinical data on raloxifene hydrochloride, a selective

estrogen receptor modulator that was recently approved for the prevention of

osteoporosis in postmenopausal women.

DATA SOURCES: English-language articles published from 1980 to May 1998 were

identified through MEDLINE searches. Bibliographies, book chapters, and meeting

abstracts were reviewed for additional relevant publications.

STUDY SELECTION: Publications that contained information on the background of

development, structure, mechanism of action, tissue-selective effects, and

adverse effects of raloxifene hydrochloride were included.

DATA EXTRACTION: Data in selected articles were reviewed, and relevant clinical

information was extracted.

DATA SYNTHESIS: Raloxifene hydrochloride was developed in an effort to find a

treatment for breast cancer and osteoporosis. It binds to the estrogen receptor

and shows tissue-selective effects; thus, it belongs to a class of drugs recently

described as selective estrogen receptor modulators. Tissue selectivity of

raloxifene may be achieved through several mechanisms: the ligand structure,

interaction of the ligand with different estrogen receptor subtypes in various

tissues, and intracellular events after ligand binding. Raloxifene has

estrogen-agonistic effects on bone and lipids and estrogen-antagonistic effects

on the breast and uterus. An increase in bone mineral density at the spine, total

hip, and total body has been reported with raloxifene but seems to be less than

that seen with estrogen or alendronate therapy. Raloxifene has been shown to

produce a reduction in total and low-density lipoprotein cholesterol

concentrations similar to that produced by estrogen therapy, but high-density

lipoprotein cholesterol and triglyceride concentrations do not increase during

raloxifene therapy. In the uterus, raloxifene does not stimulate the endometrium.

Long-term data on the effects of raloxifene in reduction of risk for fracture;

prevention of cardiovascular events; cognitive function; and the incidence of

breast, ovarian, and uterine cancer are not available. The most common adverse

effect of raloxifene is hot flashes.

CONCLUSIONS: Raloxifene has been shown to have beneficial effects in selected

organs in postmenopausal women. Although estrogen remains the drug of choice for

hormonal therapy in most postmenopausal women, raloxifene may be an alternative

in certain groups of women at risk for osteoporosis.